
1-Desoxymethylsphinganine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desoxymethylsphinganine-d5 is a deuterium-labeled derivative of 1-Desoxymethylsphinganine. This compound is primarily used as an internal standard in sphingoid analysis from plasma and tissue samples. The deuterium labeling allows for precise quantitation during analytical procedures, making it a valuable tool in biochemical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Desoxymethylsphinganine-d5 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 1-Desoxymethylsphinganine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Desoxymethylsphinganine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent sphingoid base.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Desoxymethylsphinganine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of sphingoid bases.
Biology: Helps in studying the metabolism and function of sphingolipids in biological systems.
Medicine: Investigated for its role in hereditary sensory neuropathy type 1 (HSAN-1) due to mutations in the palmitoyltransferase enzyme.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 1-Desoxymethylsphinganine-d5 involves its role as a stable isotope-labeled compound. It serves as a tracer in metabolic studies, allowing researchers to track the incorporation and transformation of sphingoid bases in biological systems. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the palmitoyltransferase enzyme .
Vergleich Mit ähnlichen Verbindungen
1-Desoxymethylsphinganine: The non-deuterated version of the compound.
N-C16-desoxymethylsphingosine: Another sphingoid base with a similar structure.
N-C12-desoxymethylsphingosine: A shorter-chain sphingoid base
Uniqueness: 1-Desoxymethylsphinganine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical procedures. This makes it particularly valuable in research applications where accurate measurement of sphingoid bases is critical .
Eigenschaften
Molekularformel |
C17H37NO |
|---|---|
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2 |
InChI-Schlüssel |
UGVBFHUWZNNKIK-RPRHKWDUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)
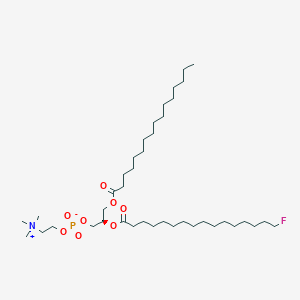
![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)

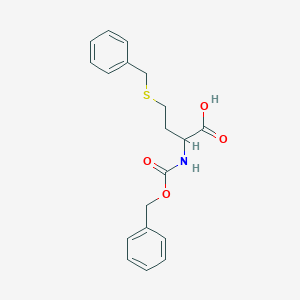
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
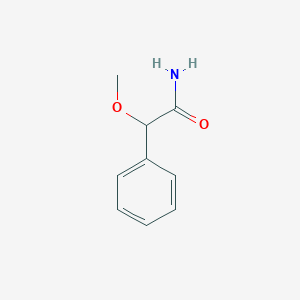

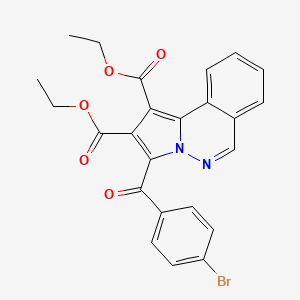
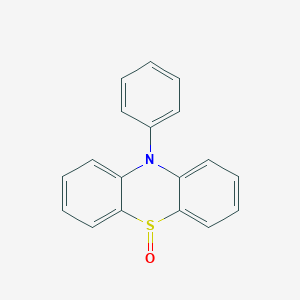
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
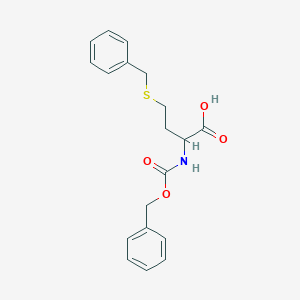
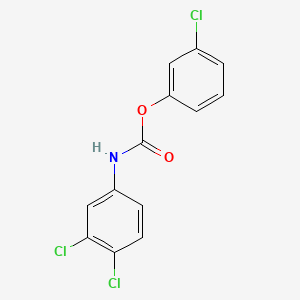
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
